
2-Cyclopropoxy-4-nitropyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a cyclopropoxy group and a nitro group attached to a pyridine ring.
Métodos De Preparación
The synthesis of 2-Cyclopropoxy-4-nitropyridine 1-oxide typically involves a multi-step process. One common method starts with the nitration of pyridine N-oxide using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to produce 4-nitropyridine N-oxide . This intermediate is then reacted with cyclopropyl alcohol in the presence of a suitable catalyst to yield the final product. Industrial production methods often employ continuous flow systems to enhance safety and efficiency, particularly for the highly exothermic nitration step .
Análisis De Reacciones Químicas
2-Cyclopropoxy-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: The nitro group can be substituted by halogens or other nucleophiles under specific conditions.
Common reagents used in these reactions include hydrogen gas, metal catalysts, halogens, and nucleophiles. Major products formed from these reactions include amino derivatives, halogenated compounds, and other substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-4-nitropyridine 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe to study various biochemical pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-4-nitropyridine 1-oxide involves its interaction with specific molecular targets. The nitro group and the N-oxide group play crucial roles in its reactivity and binding properties. These groups can participate in various non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-hole interactions, which influence the compound’s biological activity and chemical behavior .
Comparación Con Compuestos Similares
2-Cyclopropoxy-4-nitropyridine 1-oxide can be compared with other nitropyridine derivatives, such as:
4-Nitropyridine 1-oxide: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Iodo-2,6-dimethyl-4-nitropyridine 1-oxide: Contains additional substituents that affect its reactivity and interactions.
The uniqueness of this compound lies in its cyclopropoxy group, which imparts distinct steric and electronic properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H8N2O4 |
|---|---|
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H8N2O4/c11-9-4-3-6(10(12)13)5-8(9)14-7-1-2-7/h3-5,7H,1-2H2 |
Clave InChI |
RPHIGDKTSRDXQK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=[N+](C=CC(=C2)[N+](=O)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


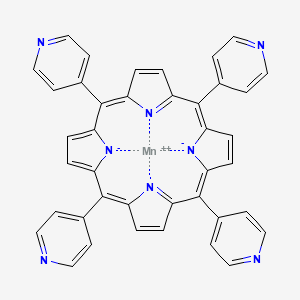
![5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13652413.png)
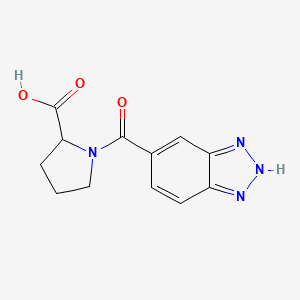

![(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptanedihydrochloride](/img/structure/B13652418.png)
![2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13652419.png)
![2-[N-(benzenesulfonyl)-3-bromoanilino]-N-pyridin-3-ylacetamide](/img/structure/B13652420.png)
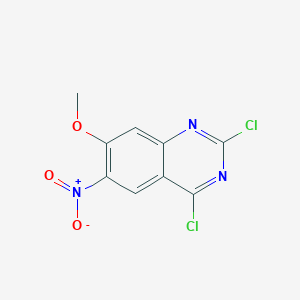
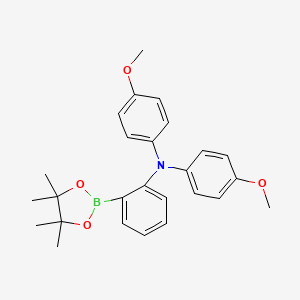

![Methyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13652449.png)
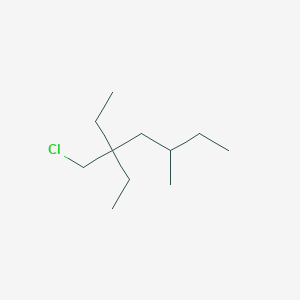

![Ethyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13652467.png)
